molecular formula C29H30N4O2 B6500979 1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine CAS No. 1014067-37-8

1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine

Katalognummer: B6500979
CAS-Nummer: 1014067-37-8
Molekulargewicht: 466.6 g/mol
InChI-Schlüssel: XGMNYNJEQFUFBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine is a piperazine derivative featuring a pyrazole ring substituted with benzyl and benzyloxy groups. Its structure comprises:

  • A central piperazine ring.
  • A pyrazole moiety linked via a carbonyl group.
  • Multiple benzyl substituents, including a benzyloxy group at the pyrazole’s 3-position.

Eigenschaften

IUPAC Name

(1-benzyl-3-phenylmethoxypyrazol-4-yl)-(4-benzylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O2/c34-29(32-18-16-31(17-19-32)20-24-10-4-1-5-11-24)27-22-33(21-25-12-6-2-7-13-25)30-28(27)35-23-26-14-8-3-9-15-26/h1-15,22H,16-21,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMNYNJEQFUFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine can be synthesized through multi-step reactions involving benzylation, pyrazole formation, and piperazine attachment. Typically, starting materials such as benzyl chloride, pyrazole precursors, and piperazine are used. The reactions require precise control over conditions such as temperature, solvent, and pH to ensure high yield and purity.

Industrial Production Methods

While industrial production methods for this specific compound may vary, large-scale synthesis would likely involve batch or continuous flow reactors to manage the complex reaction pathways and optimize production efficiency. Ensuring consistent quality and cost-effectiveness would be paramount.

Analyse Chemischer Reaktionen

Types of Reactions

1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine can undergo several types of chemical reactions, including:

  • Oxidation: : The compound may undergo oxidative processes, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.

  • Reduction: : Selective reduction reactions can modify the compound's functional groups without disturbing its core structure.

  • Substitution: : Halogenation or other electrophilic substitutions can introduce new functional groups onto the benzene rings or the pyrazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and electrophiles for substitution reactions. Reaction conditions often require anhydrous environments, controlled temperatures, and specific solvents like dichloromethane.

Major Products Formed

Depending on the reaction type, the major products can vary. Oxidation typically yields benzaldehydes, reduction can form various reduced derivatives, and substitution reactions introduce new substituents that modify the compound's reactivity and properties.

Wissenschaftliche Forschungsanwendungen

1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine has diverse applications in scientific research:

  • Chemistry: : As a complex molecule, it serves as a model for studying reaction mechanisms and synthetic pathways.

  • Biology: : Its potential interactions with biological macromolecules make it useful in drug design and molecular biology research.

  • Medicine: : The compound's structure suggests potential pharmacological properties, possibly as a lead compound for developing therapeutic agents.

  • Industry: : It may find use in the development of novel materials or as an intermediate in the synthesis of other complex organic molecules.

Wirkmechanismus

The exact mechanism of action for 1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine depends on its application. In biological contexts, it may interact with specific molecular targets such as enzymes or receptors. The benzyl and pyrazole groups could influence its binding affinity and specificity, impacting cellular pathways and biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogues

Piperazine Derivatives with Varying Substituents

Table 1: Key Structural and Pharmacological Differences
Compound Substituents Target Activity (Ki/IC50) Key Findings
Target Compound Piperazine + benzyl-pyrazole-carbonyl + 3-benzyloxy Not reported Hypothesized high lipophilicity due to multiple benzyl groups
1-benzyl-4-(piperazin-1-yl)-1H-indole Piperazine + benzyl-indole 5-HT6 receptor (Ki = 72–916 nM) Benzyl group enhances receptor binding but sensitivity to substituents
1-(3-(benzyloxy)-2-methylphenyl)piperazine Piperazine + 3-benzyloxy-2-methylphenyl BACE1 (IC50 = 19–21 mM) Benzyloxy group critical for BACE1 inhibition
1-benzyl-4-(3-fluorobenzyl)piperazine Piperazine + benzyl + 3-fluorobenzyl Not reported Fluorine substitution may enhance metabolic stability
8b (N-benzylpiperazinyl-quinolone) Piperazine + benzyl + quinolone Aqueous solubility = 60–80 μM Benzyl substitution improves solubility vs. phenyl

Key Observations :

  • Benzyl vs. Phenyl Groups : The target compound’s benzyl groups likely increase lipophilicity compared to phenyl-substituted analogues (e.g., 8a in ), which exhibit reduced solubility (20 μM) .
  • Benzyloxy Functionality : The 3-benzyloxy group in the target compound mirrors analogues like 1-(3-(benzyloxy)-2-methylphenyl)piperazine, where such groups enhance BACE1 inhibitory activity .
  • Fluorine Substitution : Fluorinated analogues (e.g., 1-benzyl-4-(3-fluorobenzyl)piperazine) suggest halogenation can optimize pharmacokinetics, though this is untested in the target compound .

Impact of Spacer Groups on Physicochemical Properties

Table 2: Solubility and pKa Comparisons
Compound Type (Example) Spacer Group Solubility (pH 2.0/6.5) pKa (Piperazine N)
Target Compound Carbonyl linker Not reported Hypothesized ~3.8*
Ethylene spacer (8ac, 8ad) -CH2-CH2- >80 μM 6–7
Methylene spacer (8j) -CH2- >80 μM ~5.0
Direct attachment (8a: N-phenylpiperazine) None <20 μM <3.8

Key Observations :

  • The target compound’s carbonyl linker may lower solubility compared to ethylene/methylene spacers due to reduced basicity (pKa ~3.8, similar to 8a) .
  • Spacer length correlates with solubility: Longer spacers (e.g., ethylene) increase solubility by moderating pKa .

Receptor Binding and Enzyme Inhibition

  • 5-HT6 Receptor : Analogues like 1-benzyl-4-(piperazin-1-yl)-1H-indole show moderate affinity (Ki = 72–916 nM), but substituents on the piperazine ring significantly alter activity . The target’s bulky benzyl-pyrazole moiety may sterically hinder receptor interactions.
  • BACE1 Inhibition : The benzyloxy group in the target compound aligns with findings that 3-benzyloxy-phenylpiperazines (e.g., compound 32 in ) retain inhibitory activity (IC50 = 21.88 mM) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.